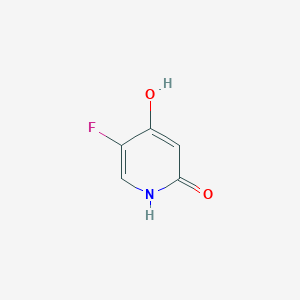

5-Fluoro-4-hydroxypyridin-2(1H)-one

Description

Significance of Pyridinone Derivatives in Contemporary Chemical Synthesis

Pyridinone scaffolds are a class of six-membered heterocyclic compounds that have become a cornerstone in medicinal chemistry. frontiersin.orgnih.gov Their importance stems from their ability to act as both hydrogen bond donors and acceptors, a key feature in molecular recognition and binding to biological targets. frontiersin.orgnih.gov The physicochemical properties of pyridinone derivatives, such as polarity, lipophilicity, and hydrogen bonding capacity, can be readily fine-tuned through established synthetic routes, making them highly versatile. frontiersin.orgnih.gov This adaptability has led to their widespread use in fragment-based drug design, the creation of biomolecular mimetics, and as motifs that bind to the hinge region of kinases. frontiersin.orgnih.gov

Furthermore, compounds containing the pyridinone core exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects. frontiersin.orgnih.gov The significance of this scaffold is underscored by the increasing number of FDA-approved drugs that incorporate it into their structures. frontiersin.orgnih.gov Pyridinone derivatives are also explored as bioisosteres for other important chemical groups like amides, pyridines, and phenol (B47542) rings, further expanding their utility in drug discovery. frontiersin.org

The Role of Fluorine Substitution in Heterocyclic Medicinal Chemistry

The introduction of fluorine atoms into heterocyclic molecules is a pivotal strategy in modern medicinal chemistry, offering a range of advantages in drug design. nih.govtandfonline.com Fluorine's high electronegativity and small atomic size allow for significant modulation of a molecule's properties with minimal steric hindrance. tandfonline.comresearchgate.net

One of the primary benefits of fluorination is the enhancement of metabolic stability. nih.govtandfonline.com The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it resistant to metabolic oxidation by enzymes in the body. nih.govtandfonline.com This can lead to an increased half-life and improved bioavailability of a drug. tandfonline.com

Beyond metabolic stability, fluorine substitution can influence a variety of other crucial physicochemical and pharmacokinetic properties:

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for a drug's interaction with its target and its solubility. nih.govtandfonline.com

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with receptor sites, potentially increasing the potency and selectivity of a drug. nih.govrsc.org

Improved Membrane Permeability: The introduction of fluorine can affect a molecule's lipophilicity, which in turn influences its ability to cross biological membranes. nih.govnih.gov Depending on the molecular context, fluorine can either increase or decrease lipophilicity. nih.govnih.gov

The strategic placement of fluorine atoms has led to the development of numerous successful drugs, with over 20% of all pharmaceuticals on the market containing fluorine. tandfonline.comrsc.org

Historical Context and Evolution of Research on 5-Fluoro-4-hydroxypyridin-2(1H)-one and Related Chemotypes

The journey of fluorinated pharmaceuticals began in 1954 with the approval of Fludrocortisone, the first fluorinated drug. tandfonline.com This milestone sparked a surge in research into the effects of fluorine substitution in bioactive molecules. tandfonline.com The development of fluorinated heterocycles, combining the beneficial properties of both fluorine and heterocyclic scaffolds, marked a significant advancement in medicinal chemistry. tandfonline.com

Research into pyridinone derivatives has a long history, with early work focusing on their synthesis and fundamental properties. The Chichibabin pyridine (B92270) synthesis, first reported in 1924, provided a foundational method for creating the pyridine ring, which is a precursor to pyridinones. wikipedia.org Over the years, the focus has shifted towards exploring the vast therapeutic potential of substituted pyridinones. frontiersin.orgnih.gov

The specific compound, this compound, is a confluence of these two research streams. While a detailed historical timeline for this exact molecule is not extensively documented in the public domain, its emergence is a logical progression in the field. The synthesis of related fluorinated pyridinones, such as 5-fluoro-2-hydroxypyridine (B1303129), has been described in the chemical literature, with methods involving the treatment of precursors like 5-fluoro-2-methoxypyridine (B1304894) with strong acids. chemicalbook.com The development of such synthetic routes has been crucial for accessing these valuable compounds for further study.

The evolution of research in this area has been driven by the pursuit of molecules with improved drug-like properties. The hydroxypyridinone scaffold, in particular, is known for its excellent metal-chelating properties, which has been exploited in the development of treatments for iron overload and as a strategy for inhibiting metalloenzymes. nih.gov The addition of a fluorine atom to this scaffold, as in this compound, represents a rational design approach to enhance the therapeutic potential of this important class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLKYUHVHLAUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 4 Hydroxypyridin 2 1h One

Retrosynthetic Analysis and Key Precursors for 5-Fluoro-4-hydroxypyridin-2(1H)-one Synthesis

Retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, more readily available precursors. The core 4-hydroxypyridin-2(1H)-one scaffold suggests several strategic bond cleavages based on common cyclization reactions.

One primary disconnection is across the N1-C2 and C3-C4 bonds, which points to precursors like a fluorinated C3 dicarbonyl equivalent and a C2 nitrogen source. This approach suggests key starting materials such as fluoromalonic acid derivatives (e.g., diethyl fluoromalonate) and an acetamide (B32628) equivalent.

A second common disconnection across the N1-C6 and C4-C5 bonds suggests a pathway originating from a substituted pyridine (B92270) that can be subsequently oxidized or hydrolyzed. For instance, a precursor like 2,4-dialkoxy-5-fluoropyridine could be selectively dealkylated to yield the target compound.

A third approach involves disconnecting the C5-C6 and C3-C4 bonds, a strategy common in multi-component reactions. This retrosynthetic route identifies precursors such as a fluoroacetyl derivative, a malonate derivative, and an ammonia (B1221849) source, which can be assembled in a convergent manner.

Key precursors identified through these analyses include:

Fluoromalonic acid and its esters (e.g., diethyl fluoromalonate)

Fluoroacetic acid and its esters

Cyanoacetamide and N-substituted variants

Malononitrile

Ammonia or ammonia equivalents (e.g., ammonium (B1175870) acetate)

Dehydroacetic acid (as a precursor to the non-fluorinated pyridone core) nih.gov

Established Synthetic Routes to this compound and Analogues

Established synthetic methodologies for pyridinone rings can be logically extended to the synthesis of the fluorinated target compound. These routes are typically categorized as linear, convergent, or one-pot strategies.

Multi-step Linear Synthetic Strategies

Linear synthesis involves the sequential construction of the molecule, often by building an acyclic precursor that is cyclized in a later step. A plausible linear route to this compound could begin with a fluorinated building block like diethyl fluoromalonate.

One potential sequence involves:

Knoevenagel condensation of diethyl fluoromalonate with an appropriate aldehyde.

Michael addition of a nitrogen nucleophile to the resulting α,β-unsaturated system.

Intramolecular cyclization via Dieckmann condensation or a related reaction to form the pyridinone ring.

Subsequent hydrolysis or other functional group interconversion to reveal the final hydroxypyridinone structure.

Another linear approach is the modification of a pre-existing heterocyclic ring. For example, a synthesis analogous to that of 5-fluoro-2-hydroxypyridine (B1303129) involves the deprotection of a methoxy-substituted precursor using strong acid (HCl or HBr) at elevated temperatures to yield the corresponding hydroxypyridine. chemicalbook.com This strategy could be applied if a suitable 5-fluoro-2,4-dimethoxypyridine precursor were synthesized first.

One-pot and Cascade Reactions for Pyridinone Ring Formation

Modern synthetic chemistry increasingly favors one-pot and cascade reactions, which enhance efficiency by reducing the number of intermediate purification steps. Several such methods for pyridine and pyridinone synthesis are adaptable for the target molecule.

The Bohlmann-Rahtz pyridine synthesis and its modifications represent a powerful tool. core.ac.uk A modified, acid-free version reacts a 1,3-dicarbonyl compound with an alkynone and ammonium acetate (B1210297) in a one-pot fashion. organic-chemistry.org To generate the target structure, a fluorinated 1,3-dicarbonyl compound could be employed in this three-component heteroannulation, which proceeds via a tandem Michael addition-heterocyclization mechanism with high regioselectivity. core.ac.uk

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, are also highly relevant. An unexpected Ugi cascade reaction has been reported for the construction of γ-lactam-fused pyridone derivatives, forming C(sp³)–N and C(sp²)–C(sp²) bonds in a metal-free process. acs.org Similarly, multi-component cascade reactions involving 3-formylchromones have been used to build complex heterocyclic systems containing pyridinone moieties. rsc.org Adapting these cascades with fluorinated substrates could provide a direct route to complex fluorinated pyridones.

| One-Pot Strategy | Typical Precursors | Potential Fluorinated Precursor | Reference |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl, Alkynone, Ammonium Acetate | Fluorinated 1,3-dicarbonyl compound | core.ac.ukorganic-chemistry.org |

| Three-Component Heteroannulation | 1,3-Dicarbonyl, Malononitrile, Arylaldehyde | Fluorinated 1,3-dicarbonyl compound | nih.gov |

| Isoxazole Ring Expansion | Isoxazole, Vinyldiazo compound | 3-Fluoro-isoxazole derivative | nih.govorganic-chemistry.org |

| Base-Promoted Alkyne Annulation | Aromatic terminal alkyne, Benzamide | Fluorinated alkyne or benzamide | mdpi.com |

Novel and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, emphasizing atom economy, reduced waste, and catalytic processes, are increasingly influential in synthetic design.

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis offers a powerful avenue for the efficient and selective synthesis of pyridinone structures.

Transition Metal Catalysis: Rhodium-catalyzed reactions have been effectively used in the one-pot synthesis of highly functionalized pyridines. One such method involves the rhodium carbenoid-induced ring expansion of isoxazoles. nih.govorganic-chemistry.org In this process, a rhodium vinylcarbenoid, generated from a diazo compound, formally inserts across the N-O bond of an isoxazole. The resulting intermediate rearranges upon heating to a dihydropyridine (B1217469), which is then oxidized to the pyridine. Employing a suitably substituted fluoro-isoxazole in this sequence could provide a novel entry to the 5-fluoro-pyridinone core.

Organocatalysis: Organocatalysts provide a metal-free alternative for constructing heterocyclic rings. For example, L-proline has been used to catalyze the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. nih.gov This method is noted for its operational simplicity and broad functional group tolerance, making it an attractive green approach for adaptation. An asymmetric synthesis of 3,4-dihydropyridone derivatives has also been reported, highlighting the potential for enantioselective catalytic methods. nih.gov

| Catalytic Method | Catalyst | Reaction Type | Potential Application | Reference |

| Isoxazole Ring Expansion | Rh₂(OAc)₄ | Ring Expansion / Rearrangement | Synthesis from a fluoro-isoxazole precursor | nih.govorganic-chemistry.org |

| One-Pot Pyridinone Synthesis | L-proline | Condensation / Cyclization | Metal-free synthesis from acyclic precursors | nih.gov |

| Blaise Reaction Intermediate | Zinc powder | Cyclization | Synthesis from nitriles and ethyl bromoacetate | nih.gov |

Flow Chemistry Applications in Pyridinone Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including pyridinones, by providing enhanced control over reaction parameters, improving safety for hazardous reactions, and facilitating scalability. uc.pt While specific flow chemistry applications for the direct synthesis of this compound are not extensively documented in dedicated literature, the principles have been successfully applied to structurally related heterocycles, suggesting high potential for this target molecule.

Flow processes are particularly advantageous for multi-step sequences and reactions that are difficult to control in batch mode, such as nitrations, hydrogenations, and diazotizations. allfordrugs.com For instance, the Bohlmann-Rahtz pyridine synthesis, which involves a Michael addition and subsequent cyclodehydration, has been efficiently performed in a continuous flow microwave reactor, yielding trisubstituted pyridines as single regioisomers. researchgate.net This method demonstrates the capability of flow systems to manage complex reaction cascades that could be adapted for pyridinone scaffolds. The modular nature of flow systems allows for the integration of different reactors, in-line purification, and staged reagent addition, making it a versatile platform for constructing the pyridinone core and its derivatives. uc.pt

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. researchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds.

Microwave irradiation has been successfully employed in the synthesis of various pyridone and dihydropyridine derivatives. For example, the Hantzsch dihydropyridine synthesis can be carried out efficiently using microwave heating, including under solvent-free conditions. researchgate.netnih.gov A one-pot, three-component Hantzsch condensation to create 1,4-dihydropyridine (B1200194) nucleoside analogues was optimized using microwave irradiation under solvent-free conditions, resulting in superior yields (up to 96%) and significantly reduced reaction times compared to conventional heating. nih.gov Similarly, microwave-assisted cyclocondensation reactions have been used to produce substituted pyrroles, another important class of nitrogen heterocycles. mdpi.com

These established protocols highlight the potential for developing efficient and environmentally friendly microwave-assisted methods for the synthesis of this compound. The rapid, controlled heating provided by microwaves can overcome activation barriers and promote the necessary cyclization and condensation steps, potentially under solvent-free conditions, aligning with the principles of green chemistry.

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Yield | Reference |

| Hantzsch Condensation | Ba(NO₃)₂, Microwave, 60°C, Solvent-Free | 5-Formyl-2'-deoxyuridine, β-keto ester, NH₄OAc | 1,4-Dihydropyridine nucleosides | 86–96% | nih.gov |

| Bohlmann-Rahtz Synthesis | Brønsted acid, Microwave Flow | Enaminone, Ethynylketone | Trisubstituted Pyridine | Good | researchgate.net |

| Hydantoin Synthesis | Microwave, 80°C, Water | L-amino acids, KOCN | 5-monosubstituted hydantoins | 34–89% | beilstein-journals.org |

Derivatization Strategies and Functionalization of the this compound Core

The this compound scaffold contains multiple reactive sites—the ring nitrogen, the C4-hydroxyl group, and the electron-deficient aromatic ring—that allow for extensive derivatization to modify its properties.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of the pyridinone ring is a common strategy for introducing functional diversity. However, for 2-pyridone systems, this reaction is often complicated by competitive O-alkylation at the exocyclic oxygen, leading to a mixture of products. nih.gov Achieving regioselectivity is a key challenge.

Methods have been developed to favor N-alkylation over O-alkylation for 2-pyridones. One approach involves a sequential Michael addition/ allfordrugs.comnih.gov-sigmatropic rearrangement using vinylsulfonium salts in the presence of a base like DBU. This strategy has been shown to produce N-alkylation products exclusively, with no formation of the O-alkylated isomer. acs.org While direct N-acylation data for this compound is limited, standard acylation conditions using acyl chlorides or anhydrides in the presence of a base would be the expected route, with similar considerations for O-acylation competition.

| Reagent Type | Conditions | Outcome | Yield | Reference |

| Vinylsulfonium salts | DBU, DCM, Room Temp | Selective N-alkylation of 2-pyridones | 65–88% | acs.org |

| Alkyl Halides | Base | Mixture of N- and O-alkylation products | Varies | nih.gov |

O-Alkylation and O-Acylation of the Hydroxyl Group

Selective functionalization of the C4-hydroxyl group is another important route for derivatization. O-alkylation and O-acylation can be achieved using various electrophiles. For structurally related 4-(trifluoromethyl)pyrimidin-2(1H)-ones, direct and chemoselective O-alkylation has been accomplished using alkyl halides, yielding the desired O-alkyl derivatives in high yields. nih.gov The choice of solvent and base is critical in directing the selectivity between N- and O-alkylation.

Similarly, O-acylation can be performed using standard reagents like acyl chlorides or anhydrides. The hydroxyl group at the C4 position is nucleophilic and can readily react under basic conditions to form the corresponding ester. This modification can serve to protect the hydroxyl group or to introduce new functional moieties.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridinone Ring

The electronic nature of the this compound ring influences its susceptibility to substitution reactions. The ring is generally electron-deficient due to the presence of the electronegative nitrogen atom, the carbonyl group, and the fluoro substituent.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient character of the pyridinone ring, enhanced by the C5-fluoro substituent, makes it a prime candidate for nucleophilic aromatic substitution. youtube.com In polyfluorinated pyridine systems, such as pentafluoropyridine, nucleophilic attack occurs preferentially at the C4 (para) position, followed by the C2 and C6 positions. rsc.orgnih.gov In this compound, the fluorine atom at C5 is activated towards displacement by strong nucleophiles. The reaction involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion. nih.gov This pathway allows for the introduction of a wide range of carbon, nitrogen, and oxygen nucleophiles at the C5 position.

Transition Metal-catalyzed Cross-coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the pyridinone ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. mdpi.com The synthesis of 5-Fluoro-2-hydroxypyridine-4-boronic acid has been reported, indicating the feasibility of using this compound or its derivatives in Suzuki reactions. glpbio.com By converting the C4-hydroxyl group of this compound into a triflate, or by introducing a halogen at another position (e.g., C6), this scaffold can be coupled with a wide array of aryl and vinyl boronic acids to generate complex biaryl structures. nih.govmdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide or triflate, catalyzed by palladium and a copper co-catalyst. sioc-journal.cn It is a highly effective method for introducing alkynyl groups onto aromatic rings. Halogenated fluoropyridines have been successfully used as substrates in Sonogashira couplings. soton.ac.uk For instance, 6-bromo-3-fluoro-2-cyanopyridine readily undergoes Sonogashira coupling with various terminal alkynes. soton.ac.uk This suggests that a halogenated derivative of this compound would be a viable substrate for introducing diverse alkyne functionalities, further expanding its chemical space. researchgate.net

Modification of the Carbonyl Group

The carbonyl group at the C2 position of the this compound ring system is a key site for chemical modification, allowing for the introduction of different functional groups and the synthesis of a variety of derivatives. The reactivity of this amide-like carbonyl is influenced by the electronic properties of the heterocyclic ring and the substituents present. Transformations of this group can lead to compounds with altered chemical and physical properties.

One of the primary modifications of the carbonyl group is its conversion to a thiocarbonyl group, resulting in the corresponding thione. This transformation is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide.

Conversion to 5-Fluoro-4-hydroxypyridine-2(1H)-thione

The direct conversion of the carbonyl group of this compound to a thione is a feasible synthetic transformation. While specific literature detailing this reaction on this exact substrate is not abundant, the thionation of related pyridone and lactam systems is well-established. organic-chemistry.orgmdpi.com

Thionation using Lawesson's Reagent:

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for the thionation of carbonyl compounds, including amides and lactams. organic-chemistry.orgmdpi.com The reaction proceeds through a mechanism involving a four-membered thiaoxaphosphetane intermediate. The driving force for this reaction is the formation of a strong phosphorus-oxygen double bond. organic-chemistry.orgmdpi.com

The general reaction is as follows: Substrate + Lawesson's Reagent → Thionated Product

Table 1: Hypothetical Thionation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Lawesson's Reagent | 5-Fluoro-4-hydroxypyridine-2(1H)-thione |

This table represents a potential reaction based on the known reactivity of Lawesson's reagent with similar functional groups.

Thionation using Phosphorus Pentasulfide:

Phosphorus pentasulfide (P₄S₁₀) is another classic reagent for the conversion of carbonyls to thiocarbonyls. wikipedia.org It is often used in refluxing solvents like pyridine or toluene. wikipedia.org While effective, reactions with phosphorus pentasulfide can sometimes require harsher conditions and may lead to more side products compared to Lawesson's reagent. organic-chemistry.org

Potential for Amination

The direct conversion of the carbonyl group of this compound to an amino group to form 2-amino-5-fluoro-4-hydroxypyridine is a more complex transformation. Direct amination of a lactam carbonyl is not a standard reaction. Instead, multi-step sequences are typically employed to achieve this conversion.

A plausible, though not directly documented for this specific molecule, synthetic route could involve:

Conversion of the carbonyl group to a more reactive species, such as a thio-lactone or a 2-chloro- or 2-bromo- derivative.

Subsequent nucleophilic substitution with an amine or ammonia.

For instance, the synthesis of related aminopyridines has been reported through routes starting from different precursors, such as the synthesis of 2-amino-5-fluoropyridine (B1271945) from 2-aminopyridine (B139424) via nitration, reduction, diazotization, and a Schiemann reaction. researchgate.net Another patented method describes the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromo(iodo)pyridine. google.com These examples highlight that indirect routes are the more common strategy for the synthesis of such aminated pyridines.

Mechanistic Investigations and Reaction Pathway Elucidation for 5 Fluoro 4 Hydroxypyridin 2 1h One Chemistry

Reaction Kinetics and Thermodynamics Studies

While specific kinetic and thermodynamic data for reactions involving 5-Fluoro-4-hydroxypyridin-2(1H)-one are not extensively documented in publicly available literature, the principles governing its reactivity can be inferred from studies on analogous hydroxypyridine systems. The rates and equilibrium positions of reactions involving this compound are intrinsically linked to factors such as the nature of the reactants, the solvent, and the presence of catalysts.

For instance, in reactions where the pyridinone ring acts as a nucleophile, the kinetics are influenced by the electronic effects of the fluorine and hydroxyl substituents. The fluorine atom, being strongly electron-withdrawing, can decrease the nucleophilicity of the ring, while the hydroxyl group can act as either an electron-donating or -withdrawing group depending on its protonation state and the reaction conditions.

Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, dictate the feasibility and position of equilibrium of a given reaction. For example, in nucleophilic substitution reactions at the pyridinone ring, the thermodynamic stability of the resulting products will be a key driver of the reaction.

Stereochemical Aspects and Chiral Synthesis

The introduction of stereocenters into molecules containing the this compound scaffold is of significant interest, particularly in the context of medicinal chemistry where the biological activity of enantiomers can differ substantially. The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic chemistry.

The stereoselective synthesis of substituted 5,6-dihydro-2(1H)-pyridinones has been achieved with excellent stereocontrol by condensing 3-alkenamides with aryl aldehydes in polyphosphate media. combichemistry.com This approach demonstrates the potential for achieving high diastereoselectivity in the synthesis of related lactam structures.

Furthermore, the synthesis of related heterocyclic systems, such as the (R)- and (S)-5'-hydroxy 5'-phosphonate derivatives of cytidine (B196190) and cytosine arabinoside, has been accomplished through methods like phosphite (B83602) addition or Lewis acid-mediated hydrophosphonylation of protected 5'-nucleoside aldehydes. nih.gov The choice of protecting groups and reagents was found to significantly influence the stereochemical outcome, with phosphite addition to a 2',3'-acetonide protected cytosine aldehyde favoring the 5'R isomer, while addition to a 2',3'-bis TBS protected derivative favored the 5'S stereochemistry. nih.gov These methodologies could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species, including intermediates and transition states, that are formed during a chemical reaction is fundamental to elucidating its mechanism. For this compound, its ambident nucleophilic nature, a consequence of tautomerism, can lead to different reaction pathways and intermediates.

Studies on the reactions of hydroxypyridines with electrophiles like 1-chloro-2,4,6-trinitrobenzene have shown that they can act as ambident nucleophiles. researchgate.net For example, 2-hydroxypyridine (B17775) can yield a mixture of products resulting from attack at both the oxygen and nitrogen atoms. researchgate.net This suggests that reactions of this compound could proceed through either N- or O-alkylation/arylation intermediates, depending on the reaction conditions.

A plausible reaction pathway for the functionalization of the pyridinone ring can be inferred from studies on the reaction of N-heterocycles with vinylsulfonium salts. A proposed mechanism involves the initial deprotonation of the N-heterocycle, followed by a nucleophilic Michael addition to the vinylsulfonium salt to form an intermediate. acs.org Subsequent intramolecular proton transfer and a bohrium.comresearchgate.net-sigmatropic rearrangement can then lead to the final product. acs.org This type of mechanistic pathway highlights the potential intermediates that could be involved in reactions of this compound.

Tautomerism in this compound and its Impact on Reactivity

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of hydroxypyridines and has a profound impact on their reactivity. This compound can exist in equilibrium between its pyridone and hydroxypyridine tautomeric forms. The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.com

| Tautomeric Form | Structural Features | Favored in |

|---|---|---|

| 4-hydroxypyridin-2(1H)-one | Amide-like structure with a C=O and N-H bond. | Polar solvents (e.g., water) |

| 2,4-dihydroxypyridine | Aromatic phenol-like structure with two -OH groups. | Non-polar solvents (e.g., cyclohexane) |

The predominance of the pyridone form in polar solvents is attributed to its greater dipole moment and ability to engage in hydrogen bonding with solvent molecules. wuxibiology.com In contrast, the hydroxypyridine form is more favored in non-polar solvents. rsc.org The existence of these tautomers means that this compound can react as an ambident nucleophile, with the site of reaction (nitrogen or oxygen) being influenced by the tautomeric equilibrium. acs.org

Furthermore, studies on the closely related 5-fluoro-4-hydroxy-2-methoxypyrimidine have shown that in an acidic medium, an equilibrium mixture of two protonated forms exists. researchgate.net The zwitterionic structure of 4-hydroxypyrimidines can be stabilized by solvents capable of specific solvation through hydrogen bonding. researchgate.net

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the electronic properties that govern reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to study the tautomerization of pyridone systems. wuxibiology.com These studies can provide insights into the relative energies of the tautomers and the energy barriers for their interconversion. For the non-solvated equilibration between 2-hydroxypyridine and 2-pyridone, DFT calculations have shown high energy barriers, which are significantly reduced in the presence of water molecules that can mediate the proton transfer. wuxibiology.com

Advanced Spectroscopic and Structural Elucidation Techniques in 5 Fluoro 4 Hydroxypyridin 2 1h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes (e.g., Tautomerism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Fluoro-4-hydroxypyridin-2(1H)-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms. bas.bg

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For this compound, characteristic signals would be expected for the protons on the pyridine (B92270) ring and the hydroxyl and amine groups. The fluorine atom would further influence the spectrum by coupling with nearby protons, leading to splitting of their signals, which provides crucial information for assigning their positions.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The presence of the electron-withdrawing fluorine and oxygen atoms would significantly influence the chemical shifts of the ring carbons.

A significant aspect of pyridinone chemistry is the potential for tautomerism, where the molecule can exist in different isomeric forms that are in equilibrium. acs.org For this compound, several tautomeric forms are possible. NMR spectroscopy is a powerful tool for studying these dynamic processes. By analyzing spectra recorded under different conditions (e.g., solvent, temperature), the relative populations of the tautomers can be determined. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of all proton and carbon signals, which is essential for a complete structural and tautomeric analysis. bas.bg

Interactive Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Note: This table is a hypothetical representation based on known chemical shifts for similar structural motifs. Actual values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~6.2 | d, J(H,F) ≈ 4 Hz | ~105 (d, ¹J(C,F) ≈ 240 Hz) |

| H-6 | ~7.5 | d, J(H,F) ≈ 2 Hz | ~140 (d, ³J(C,F) ≈ 10 Hz) |

| N-H | ~11.0 | br s | - |

| O-H | ~9.5 | br s | - |

| C-2 | - | - | ~160 |

| C-4 | - | - | ~155 (d, ²J(C,F) ≈ 20 Hz) |

| C-5 | - | - | ~145 (d, ¹J(C,F) ≈ 250 Hz) |

| C-6 | - | - | ~115 (d, ²J(C,F) ≈ 15 Hz) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. acs.org Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically to four or five decimal places). This precision enables the differentiation between compounds that might have the same nominal mass but different elemental formulas.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of the molecule. nih.govpreprints.org In this technique, the molecular ion is isolated and then fragmented by collision with an inert gas. nih.gov The resulting fragment ions are analyzed to provide a "fingerprint" of the molecule's structure. By analyzing the mass losses and the structure of the fragments, chemists can piece together the connectivity of the original molecule, confirming the proposed structure. For this compound, characteristic fragmentation would likely involve losses of small neutral molecules such as carbon monoxide (CO), hydrogen fluoride (B91410) (HF), or water (H₂O). nih.gov

Interactive Table 2: Hypothetical HRMS and Fragmentation Data for this compound

| Ion | Calculated m/z | Observed m/z | Proposed Fragment Structure/Loss |

| [M+H]⁺ | 130.0253 | 130.0251 | Protonated parent molecule |

| [M-CO+H]⁺ | 102.0304 | 102.0302 | Loss of carbon monoxide |

| [M-HF+H]⁺ | 110.0355 | 110.0353 | Loss of hydrogen fluoride |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a detailed electron density map of the molecule. mdpi.com This map reveals the precise positions of each atom, allowing for the determination of bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a crystal structure would confirm the planarity of the pyridinone ring and provide exact measurements of the C-F, C-O, C-N, and C=O bond lengths. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the hydroxyl and amine groups and the carbonyl oxygen. nih.govresearchgate.net This information is crucial for understanding the supramolecular architecture and physical properties of the compound in its solid form. nih.gov

Interactive Table 3: Typical Crystallographic Data Obtainable from X-ray Analysis

Note: This table presents the type of data obtained from an X-ray crystallography experiment, using illustrative values.

| Parameter | Description | Illustrative Value |

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. mdpi.com | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. mdpi.com | a = 5.9, b = 10.9, c = 14.8 |

| α, β, γ (°) | Unit cell angles. mdpi.com | α = 90, β = 98.6, γ = 90 |

| Z | Number of molecules per unit cell. mdpi.com | 4 |

| Hydrogen Bonds | Key intermolecular interactions. | O-H···O, N-H···O, N-H···N |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying the functional groups present in a compound. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

Interactive Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3400 (broad) |

| N-H | Stretching | 3100-3300 |

| C=O | Stretching | 1650-1680 |

| C=C / C=N | Ring Stretching | 1550-1640 |

| C-F | Stretching | 1000-1100 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch This technique is particularly useful for studying molecules with conjugated π-systems, such as the pyridinone ring in this compound. lumenlearning.com

The absorption of UV light by this molecule would primarily be due to π → π* transitions within the conjugated system. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the ring. lumenlearning.com The electron-donating hydroxyl group and the electron-withdrawing fluorine atom would influence the energy of the molecular orbitals (such as the HOMO and LUMO) and thus affect the λ_max. researchgate.net Theoretical calculations can be used to predict the electronic transitions and help in the interpretation of the experimental UV-Vis spectrum. researchgate.net

Interactive Table 5: Expected UV-Vis Absorption Data for this compound

| λ_max (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~280-320 | Methanol | ~5,000-10,000 | π → π |

| ~220-250 | Methanol | ~10,000-20,000 | π → π |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The molecule this compound is achiral and therefore does not have enantiomers. As an isolated molecule, it would not exhibit a CD or ORD spectrum. These techniques would only become relevant if the molecule were placed in a chiral environment or if it were to form chiral supramolecular assemblies. In such specific contexts, induced CD signals could potentially be observed. However, for the intrinsic characterization of the molecule itself, these techniques are not applicable.

Computational and Theoretical Chemistry Studies of 5 Fluoro 4 Hydroxypyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and chemical reactivity of 5-Fluoro-4-hydroxypyridin-2(1H)-one. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A primary consideration for this molecule is its tautomerism. Like its parent, 2,4-dihydroxypyridine, it can exist in several tautomeric forms. The most stable tautomer is generally the 4-hydroxy-2-pyridone form, due to the stabilizing effect of the amide resonance, which involves less charge separation compared to the vinylogous amide structure. scribd.com Computational studies are essential for quantifying the relative energies of these tautomers. For the parent 2-pyridone/2-hydroxypyridine (B17775) system, ab initio calculations have shown the pyridone form to be more stable by a very small margin (0.3 ± 0.3 kcal/mol), in excellent agreement with gas-phase experiments. wayne.edu In contrast, for the 4-pyridone/4-hydroxypyridine equilibrium, the hydroxy form is favored. wayne.educhemtube3d.com The introduction of a fluorine atom at the 5-position would be expected to influence this equilibrium through its strong electron-withdrawing inductive effect, a phenomenon that can be precisely modeled.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying hydroxypyridinone systems. bohrium.comtandfonline.com DFT calculations would be employed to optimize the geometry of the this compound tautomers, calculate their vibrational frequencies to confirm them as true energy minima, and determine their relative stabilities. acs.org

For related 3-hydroxypyridin-4-one (3,4-HPO) iron chelators, DFT has been used to investigate their structure, stability, and spectroscopic properties. acs.org A study on fluorinated allopurinol, another heterocyclic compound, used DFT to demonstrate that fluorination can enhance chemical stability. emerginginvestigators.org For this compound, DFT calculations would likely show that the fluorine atom alters the electron density distribution, impacting bond lengths, angles, and the molecule's dipole moment. This would affect its reactivity and intermolecular interactions. For instance, DFT calculations on hybrid 3-hydroxypyridin-4-one acylhydrazone derivatives were performed at the B3LYP/6-31+G** level of theory to investigate reactivity descriptors, electrostatic potential energy, and HOMO-LUMO orbitals, which agreed with experimental findings. bohrium.comtandfonline.com

Table 1: Illustrative DFT Functionals for Hydroxypyridinone Studies This table represents common DFT functionals used for similar compounds, not specific results for this compound.

| Functional | Type | Common Application | Reference |

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, electronic properties | bohrium.comacs.org |

| CAM-B3LYP | Long-range Corrected | UV-Vis spectra simulation, excited states | acs.org |

| ωB97XD | Range-Separated Hybrid | Non-covalent interactions, thermochemistry, UV-Vis/Raman spectra | acs.org |

| M06-2X | Hybrid Meta-GGA | Main-group thermochemistry, kinetics | acs.org |

Ab initio methods are based on first principles without the use of empirical parameters, often providing higher accuracy at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to incorporate electron correlation effects more rigorously than standard DFT.

An extensive ab initio study on the tautomerism of formamide, 2-pyridone, and 4-pyridone highlighted the importance of including electron correlation and zero-point vibrational energy for accurate energy predictions. wayne.edu The study found that while minimal basis sets could reproduce relative geometries satisfactorily, achieving accurate absolute tautomerization energies required higher levels of theory, including polarization functions and correlation energy. wayne.edu For this compound, high-level ab initio calculations would provide benchmark data for the relative energies of its tautomers and its protonation sites, which is critical for understanding its behavior in different chemical environments. researchgate.net

Conformational Analysis and Energy Landscape Mapping

While the pyridone ring itself is largely planar, conformational analysis becomes relevant when considering its interactions with other molecules or potential substitutions on the nitrogen or hydroxyl groups. Computational methods can map the potential energy surface as a function of key dihedral angles to identify low-energy conformers. For hydroxypyridinone-based chelators, conformational analysis using molecular mechanics force fields (MMFF) has been performed to sample the conformational space and identify stable binding geometries with metal ions. mdpi.com For this compound, this analysis would be relatively straightforward but essential for understanding its flexibility and preferred orientation when docking into a protein active site.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems in a condensed phase, such as an aqueous solution. figshare.comnih.gov This is crucial for understanding how water molecules arrange around the solute and mediate its interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

NMR: Calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework is standard practice. These theoretical predictions, when compared with experimental spectra, can confirm the correct structure from a set of possible isomers or tautomers. mdpi.com

UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. acs.org Studies on ferric complexes of 3-hydroxy-4-pyridinones have shown that functionals like CAM-B3LYP and ωB97XD are well-suited for simulating their UV-Vis spectra. acs.org Such calculations for this compound would predict its λ_max values, helping to understand its electronic transitions and how they are affected by the fluorine substituent and solvent environment. mdpi.comresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for a Hydroxypyridinone Tautomer This table is a hypothetical representation based on typical computational outputs for related molecules and does not represent actual data for this compound.

| Parameter | Predicted Value | Method/Functional |

| ¹H NMR (δ, ppm) | H6: 7.5, H3: 6.2 | DFT/B3LYP/GIAO |

| ¹³C NMR (δ, ppm) | C2: 165, C4: 158 | DFT/B3LYP/GIAO |

| ¹⁹F NMR (δ, ppm) | C5-F: -130 | DFT/B3LYP/GIAO |

| UV-Vis λ_max (nm) | 285 | TD-DFT/CAM-B3LYP |

In Silico Screening and Virtual Ligand Design Methodologies

The hydroxypyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, and computational methods are key to its exploitation. bohrium.com In silico screening and virtual ligand design are used to identify and optimize new drug candidates based on this scaffold.

These methodologies involve several steps:

Virtual Library Generation: Creating a large, diverse library of virtual compounds based on the this compound scaffold with various substituents.

Molecular Docking: Simulating the binding of these virtual ligands into the active site of a biological target (e.g., an enzyme). This process predicts the preferred binding orientation and scores the strength of the interaction. Docking studies have been successfully used to screen hydroxypyridinone libraries for potential acetylcholinesterase inhibitors and tyrosinase inhibitors. bohrium.comtandfonline.comworldscientific.comnih.gov

ADME Prediction: Calculating physicochemical properties (e.g., lipophilicity, solubility, molecular weight) and predicting Absorption, Distribution, Metabolism, and Excretion (ADME) profiles to assess the "drug-likeness" of the candidates. bohrium.comtandfonline.com

Structure-Activity Relationship (SAR): Analyzing the results to build a model that relates chemical structure to biological activity, guiding the design of more potent and selective compounds. nih.govtandfonline.com

For example, a study on flavone-hydroxypyridinone derivatives designed 29 novel ligands, filtered them using Lipinski's rules, and then docked them against multiple targets for Alzheimer's disease to determine their binding interactions. worldscientific.com A similar workflow would be directly applicable to derivatives of this compound to explore their therapeutic potential.

Biological Activity and Molecular Interaction Studies of 5 Fluoro 4 Hydroxypyridin 2 1h One Derivatives in Vitro/in Silico Focus

Exploration of Potential Biological Targets and Pathways

Derivatives of 5-fluoro-4-hydroxypyridin-2(1H)-one have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. These compounds have been investigated for their potential to interact with various biological targets, including enzymes and receptors, and modulate key pathways implicated in a variety of diseases.

Enzyme Inhibition Studies

The hydroxypyridinone core is a known chelator of metal ions, a property that has been exploited in the design of enzyme inhibitors, particularly those with a metal ion in their active site. rsc.org

Endonucleases: The PB2 subunit of the influenza virus RNA-dependent RNA polymerase (RdRP) is a critical enzyme for viral replication and has been identified as a promising target for antiviral therapy. A series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been discovered as potent PB2 inhibitors. nih.gov One of the most potent compounds, 12b, exhibited significant binding affinity in both surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, with KD values of 0.11 μM and 0.19 μM, respectively. nih.gov This compound also demonstrated an EC50 value of 1.025 μM in an antiviral activity assay. nih.gov

Aldose Reductase: While specific studies on this compound and aldose reductase were not identified in the provided search results, the broader class of pyridinone derivatives has been explored for various enzyme inhibitory activities.

Metalloproteinases: Meprins are a family of zinc metalloproteinases involved in various physiological and pathological processes. Pyrazole-based derivatives have been investigated as inhibitors of meprin α and meprin β. nih.gov For instance, 3,5-diphenylpyrazole (B73989) derivatives have shown high inhibitory activity against meprin α in the low nanomolar range. nih.gov The introduction of acidic substituents on these pyrazole (B372694) derivatives generally increases their inhibitory activity against meprin β, highlighting the potential for developing selective inhibitors. nih.gov

Other Enzymes:

Urease: Pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors. researchgate.netresearchgate.net Some derivatives showed potent activity, with one compound, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone, exhibiting an IC50 value of 29.12 μM, which is more potent than the reference drug hydroxyurea. researchgate.net

Prolyl 4-hydroxylase: 2,2'-bipyridine (B1663995) derivatives have been synthesized and tested as inhibitors of prolyl 4-hydroxylase. nih.gov Notably, [2,2'-bipyridine]-5,5'-dicarboxylic acid was found to be a highly potent inhibitor with an IC50 of 0.19 microM. nih.gov

Receptor Binding Studies

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) release and promoting the secretion of glucagon-like peptide-1 (GLP-1). acs.org Several classes of pyridinone and pyrimidine (B1678525) derivatives have been developed as potent GPR119 agonists.

One notable example is the discovery of BMS-903452, a 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one, which has been identified as an antidiabetic clinical candidate. acs.org Additionally, a series of tetrahydropyridine (B1245486) derivatives were optimized, leading to the identification of compounds with high GPR119 agonism, such as compound 35 (EC50 = 4.9 nM) and compound 37 (EC50 = 8.8 nM). nih.gov Further optimization of a different series led to the discovery of an N-(trifluoromethyl)pyrimidin-4-amine derivative (compound 27) as a potent and orally bioavailable GPR119 agonist. nih.gov

Nucleic Acid Interactions

Some fluorinated pyrimidine derivatives have been investigated for their potential to interact with nucleic acids. For example, 5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemotherapeutic agent that is converted in the body to 5-fluorouracil (B62378). broadpharm.com 5-fluorouracil is known to inhibit DNA synthesis and RNA synthesis, thereby impeding cancer cell growth. broadpharm.com

Protein-Protein Interaction Modulation

While direct studies on this compound derivatives as protein-protein interaction (PPI) modulators were not prominently featured in the search results, the development of small-molecule PPI modulators is a growing area of research. nih.gov The physicochemical properties of these modulators are being analyzed to understand the requirements for clinical success. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The systematic exploration of SAR and SPR is crucial for optimizing the biological activity and physicochemical properties of lead compounds.

Systematic Modification of the Pyridinone Scaffold and Fluorine Position

Pyridinone Scaffold Modifications:

Substitutions on the Pyridine (B92270) Ring: In the context of GPR119 agonists, modifications to the pyridinone scaffold have been extensively explored. For instance, in a series of 5-chloro-4-oxypyridin-2(1H)-one derivatives, the nature of the substituent at the 1-position of the pyridinone ring was found to be critical for activity. acs.org

Pyrrolo[3,4-c]pyridine Derivatives: The fusion of a pyrrole (B145914) ring to the pyridine core, forming a pyrrolo[3,4-c]pyridine scaffold, has been investigated for anti-HIV activity. mdpi.com Modifications at various positions of this scaffold, including the substituent at position 4 and the N-substituent of the pyrrolidine-dione ring, significantly influenced the antiviral potency. mdpi.com

Influence of the Fluorine Atom: The introduction of fluorine into a molecule can significantly alter its biological properties, including metabolic stability, binding affinity, and membrane permeability. nih.govmdpi.com

Enhanced Biological Activity: In some cases, fluorination leads to enhanced biological activity. For example, in a series of GPR119 agonists, the introduction of an N-trifluoromethyl group not only enhanced agonist activity but also improved the human ether-à-go-go-related gene (hERG) inhibition profile. nih.gov Similarly, fluorinated hydroxamic acids were found to be more potent HDAC1 inhibitors than their non-fluorinated analogs. mdpi.com

Detrimental Effects: Conversely, fluorine substitution can also have a detrimental effect on activity. In a study on classical cannabinoids, the substitution of a hydroxyl group with a fluorine atom at the C-1 position significantly reduced CB1 receptor binding affinity. nih.gov

Positional Importance: The position of the fluorine atom is critical. For instance, in a series of SYK inhibitors with a 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one scaffold, a 7-fluoro substitution had a significant effect on the activity. mdpi.com

Interactive Data Table: SAR of GPR119 Agonists

Interactive Data Table: SAR of Enzyme Inhibitors

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom into a molecular scaffold can profoundly influence its biological properties, a strategy widely employed in medicinal chemistry. The unique characteristics of fluorine, such as its small size and high electronegativity, can alter a molecule's conformation, metabolic stability, and binding interactions with its biological target. rsc.org

In the context of hydroxypyridinone derivatives and related pharmacologically active molecules, fluorine substitution serves as a critical tool for modulating activity and selectivity. The replacement of a hydroxyl group with fluorine is of particular interest because fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can function as both a donor and an acceptor. rsc.org This change can lead to significantly different interactions within a protein's binding pocket.

The effect of fluorine substitution is highly context-dependent. For instance, in some molecular frameworks, replacing a key hydroxyl group with fluorine has been shown to have a detrimental effect on binding affinity to certain receptors, such as the CB1 cannabinoid receptor. rsc.org Conversely, in other molecular series, such as anandamide (B1667382) analogs, the same substitution can lead to a substantial increase in binding affinity. rsc.org For pyridinone-based compounds, electron-withdrawing groups like fluorine on the pyridin-2(1H)-one ring can increase the acidity of the nitrogen-bound hydrogen, potentially improving interactions with the active site of a target enzyme. nih.gov This highlights that the impact of fluorination is not universally predictable and must be evaluated empirically for each target and chemical series to establish clear structure-activity relationships (SAR).

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution 3D structure of a biological target, ligand-based drug design provides a powerful alternative for the discovery and optimization of new therapeutic agents. escholarship.org This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. It leverages the chemical and structural features of known active compounds to guide the design of novel candidates. nih.gov

A cornerstone of ligand-based design is pharmacophore modeling. A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govcolorado.edu These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. colorado.edu

The process begins by aligning a set of known active ligands and extracting their common chemical features. nih.gov This shared pattern of features constitutes a pharmacophore hypothesis. This model can then be used as a 3D query to screen large virtual databases of compounds, identifying novel molecules that possess different chemical scaffolds but match the required pharmacophoric features. nih.gov This technique, known as scaffold hopping, is valuable for discovering new chemical classes of active compounds. nih.gov By validating the model against known active and inactive compounds, its ability to discriminate between them can be confirmed, making it a predictive tool for hit identification and lead optimization. nih.gov

Mechanistic Studies of Biological Activity at the Molecular Level

To understand the molecular basis of a compound's biological effect, it is crucial to quantify its interaction with the target protein. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in providing detailed thermodynamic and kinetic data about these binding events. nih.govresearchgate.net

Isothermal Titration Calorimetry directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Ka), dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. rsc.orgnih.gov ITC has been successfully employed to confirm that pyridinone-based inhibitors fit within an enzyme's binding pocket and to characterize the thermodynamics of their interaction. rsc.orgnih.gov

Surface Plasmon Resonance is another powerful technique used to monitor binding events in real-time without the need for labeling. It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for the calculation of association (kon) and dissociation (koff) rate constants. From these rates, the dissociation constant (KD) can be derived, providing a measure of binding affinity. nih.gov SPR has been used to determine thermodynamic KD values for various ligands binding to their targets. nih.gov

The data below represents typical thermodynamic parameters that can be obtained from such studies for hydroxypyridinone-related compounds.

| Parameter | Description | Typical Value/Observation | Technique | Reference |

| KD (Dissociation Constant) | Measures the affinity of the ligand for the target; lower values indicate stronger binding. | Sub-micromolar to micromolar range | ITC, SPR | nih.govnih.gov |

| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Can be favorable (negative) or unfavorable (positive) | ITC | rsc.org |

| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Unfavorable entropic contribution can be detrimental to developability. | ITC | nih.gov |

| Ka (Association Constant) | Measures the equilibrium of the binding event; higher values indicate stronger binding. | Can be orders of magnitude different depending on conditions (e.g., pH). | ITC | rsc.org |

Based on the conducted literature search, there is no specific information available regarding allosteric modulation studies for this compound or its closely related derivatives.

Computational methods like molecular docking and molecular dynamics (MD) simulations are essential tools for visualizing and understanding how a ligand interacts with its biological target at an atomic level.

Molecular Docking predicts the preferred orientation and conformation of a ligand within a protein's binding site. The process involves sampling a large number of possible poses and ranking them using a scoring function, which estimates the binding affinity. The resulting binding energy score indicates the strength of the interaction, with more negative values suggesting stronger binding. Docking studies can identify key amino acid residues that form crucial interactions, such as hydrogen bonds or hydrophobic contacts, with the ligand. This information is invaluable for structure-based drug design and for explaining observed structure-activity relationships. researchgate.net

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-target complex over time. Starting from a docked pose, an MD simulation calculates the movements of atoms in the system by solving Newton's equations of motion. A key metric used to assess stability is the Root-Mean-Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket. MD simulations also allow for the analysis of the persistence of hydrogen bonds and other interactions, providing a more dynamic and realistic view of the binding event than static docking poses.

The following table summarizes the type of data generated from these computational studies.

| Analysis | Metric | Description | Typical Finding | Reference |

| Molecular Docking | Binding Energy (kcal/mol) | Estimated free energy of binding. More negative values indicate higher predicted affinity. | -7 to -10 kcal/mol for potent inhibitors. | researchgate.net |

| Interacting Residues | Amino acids in the binding site forming key contacts (e.g., H-bonds, hydrophobic interactions). | Interactions with specific residues like Arg, Ser, Asn are often crucial for binding. | researchgate.net | |

| Molecular Dynamics | RMSD (Å) | Root-Mean-Square Deviation, measures the average deviation of atoms from a reference structure over time. | Stable ligand RMSD (e.g., < 2.0 Å) indicates a stable binding pose. | |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds between the ligand and protein over time. | Stable complexes maintain key hydrogen bonds throughout the simulation. |

Cellular Assays for Biological Response in Research Models (Excluding Clinical Human Data)

In vitro cellular assays are fundamental for evaluating the biological effects of newly synthesized compounds in a biologically relevant context. These assays bridge the gap between inhibiting an isolated molecular target and achieving a desired physiological outcome, such as killing cancer cells.

For derivatives of this compound, a primary application is in oncology research, where their cytotoxic effects against various cancer cell lines are evaluated. A common method is the cytotoxicity assay, which determines the concentration of a compound required to kill a certain percentage of cells, often expressed as the LC50 (lethal concentration, 50%) or IC50 (inhibitory concentration, 50%). For example, fluoro-substituted quinone compounds have been tested for their in vitro cytotoxicity against melanoma cell lines like A375. researchgate.net

Beyond general cytotoxicity, specific mechanistic assays are employed to understand how the compounds induce cell death. These can include:

Reactive Oxygen Species (ROS) Generation: Some compounds exert their effect by increasing intracellular levels of ROS, which can lead to oxidative stress and trigger apoptosis. This can be measured using fluorescent probes like DCFH-DA and analyzed via flow cytometry or fluorescence microscopy.

Apoptosis and Mitochondrial Membrane Depolarization: The induction of programmed cell death (apoptosis) is a desired outcome for many anticancer agents. Assays can measure the depolarization of the mitochondrial membrane, an early event in apoptosis, or the aggregation of proteins like γH2AX, which indicates DNA damage that can lead to apoptosis.

Cell Proliferation Assays: These assays measure the ability of a compound to inhibit the growth and division of cancer cells over time. For example, pyridone derivatives have been evaluated for their effect on cell proliferation in A2780 ovarian cancer cells.

The table below summarizes representative findings from cellular assays on related compounds.

| Assay Type | Cell Line | Endpoint Measured | Result | Reference |

| Cytotoxicity | A375 (Melanoma) | LC50 | The most potent derivative exhibited an LC50 of 12.25 µg/mL. | researchgate.net |

| Cell Proliferation | A2780 (Ovarian) | IC50 | Active compounds inhibit cell proliferation at nanomolar concentrations. | |

| ROS Production | HCT-15, HCC1937 | ROS Levels | Significant increase in ROS levels observed at concentrations of 2.5 µM and above. | |

| Apoptosis | HCT-15, HCC1937 | Mitochondrial Membrane Potential | Dose-dependent depolarization of the mitochondrial membrane, indicating apoptosis induction. |

Cell-based Target Engagement and Pathway Modulation Assays

To understand the mechanism of action of a drug candidate, it is crucial to confirm that it engages with its intended molecular target within a cellular environment. Cell-based target engagement assays are vital for this purpose, providing evidence that a compound can permeate the cell membrane and bind to its target, leading to a measurable biological response. nih.gov For pyridone derivatives, which are often multi-targeted, these assays are key to elucidating the complex pathways they modulate. researchgate.netnih.gov

Studies on the well-known anti-fibrotic pyridone drug, pirfenidone (B1678446), and its analogs have revealed engagement with multiple key signaling pathways. A primary mechanism is the inhibition of the pro-fibrotic transforming growth factor-beta (TGF-β) signaling cascade. nih.govfrontiersin.org Pirfenidone has been shown to inhibit the production and activity of TGF-β1, a major regulator of extracellular matrix (ECM) protein deposition. nih.gov In primary human intestinal fibroblasts, pirfenidone was found to suppress both basal and TGF-β1-induced collagen I production through the inhibition of the rapamycin-sensitive mTOR/p70S6K signaling pathway. nih.govnih.gov This demonstrates a clear modulation of a downstream pathway following target engagement.

Further studies have identified other molecular targets and pathways affected by pyridone compounds. In models of pulmonary fibrosis, pirfenidone treatment has been associated with the downregulation of heat shock protein 47 (HSP47), a collagen-specific molecular chaperone essential for fibrosis. researchgate.net Additionally, modulation of the JAK/STAT signaling pathway has been proposed as a mechanism for its anti-inflammatory effects. mdpi.com

More recent research has uncovered novel pyridone derivatives that engage specific kinase targets. A polycyclic pyridone compound was identified as a potent inhibitor of MAPK-interacting kinases (MNK1 and MNK2), which led to a reduction in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the translation of cancer-related proteins. acs.org In another example, a pyridone derivative was found to indirectly activate the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) by binding to its inhibitory protein, phospholamban (PLN). acs.org

The direct binding of these derivatives to their targets can be quantified using biophysical techniques. For instance, a study on 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives used surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure the high-affinity binding (KD values in the nanomolar range) to their target, the influenza PB2 protein. nih.gov Such assays are critical for establishing a clear structure-activity relationship and confirming target engagement.

Table 1: Molecular Targets and Pathways Modulated by Pyridone Derivatives

| Molecular Target | Modulated Pathway | Observed Effect | Reference |

|---|---|---|---|

| TGF-β1 Receptor Complex (indirect) | TGF-β / mTOR / p70S6K | Inhibition of fibroblast proliferation and collagen production. | nih.govnih.gov |

| TGF-β1, PDGF, TNF-α | Multiple Pro-fibrotic & Pro-inflammatory Pathways | Inhibition of production of key cytokines and growth factors. | nih.gov |

| MNK1 / MNK2 Kinases | MNK/eIF4E Axis | Inhibition of eIF4E phosphorylation, leading to anti-proliferative activity in AML cells. | acs.org |

| HSP47 | Collagen Processing & Maturation | Suppression of profibrotic chaperone expression. | researchgate.net |

| Phospholamban (PLN) | SERCA2a Regulation | Indirect activation of SERCA2a, impacting calcium handling. | acs.org |

| JAK/STAT Pathway | Cytokine Signaling | Modulation of inflammatory responses. | mdpi.com |

Phenotypic Screening in Relevant Cell Lines (e.g., Anti-fibrotic, Anti-proliferative)

Anti-fibrotic Activity

A key cellular event in fibrosis is the transformation of fibroblasts into activated myofibroblasts, which are highly proliferative and deposit excessive amounts of ECM proteins. nih.gov Phenotypic assays are designed to measure the inhibition of these processes. Relevant cell lines for these screens include primary human fibroblasts isolated from fibrotic tissues, such as idiopathic pulmonary fibrosis (IPF) lungs or the tunica albuginea in Peyronie's disease, as these cells most accurately represent the disease state. nih.govplos.org

In a typical assay, these primary fibroblasts are stimulated with TGF-β1 to induce their transformation into myofibroblasts. plos.org The anti-fibrotic potential of test compounds is then quantified by measuring key readouts, including:

Inhibition of Myofibroblast Transformation: Measured by the reduced expression of the myofibroblast marker, alpha-smooth muscle actin (α-SMA). researchgate.netplos.org

Inhibition of Cell Proliferation: Assessed using methods like MTT assays or real-time cell analysis. nih.govnih.gov

Reduction in ECM Deposition: Directly quantifying the amount of deposited collagen. nih.gov

A study on novel 5-substituent-2(1H)-pyridone derivatives, using the fibroblast cell line NIH3T3, demonstrated potent anti-proliferation activity. nih.gov The compounds were designed based on the structures of known anti-fibrotic pyridones, pirfenidone and fluorofenidone (B1672909) (AKF-PD). nih.gov The results showed that several derivatives had significant inhibitory effects, with one compound in particular showing markedly superior potency compared to the control drug. nih.gov

Table 2: Anti-proliferative Activity of 5-Substituted-2(1H)-pyridone Derivatives Against NIH3T3 Fibroblasts

| Compound | Description | IC₅₀ (mmol/L) | Relative Potency vs. Control | Reference |

|---|---|---|---|---|

| Fluorofenidone (AKF-PD) | Positive Control | 2.75 | 1x | nih.gov |

| Compound 5b | 5-(4-fluorophenoxy)-1-methylpyridin-2(1H)-one | 0.08 | ~34x greater than AKF-PD | nih.gov |

Anti-proliferative Activity

The anti-proliferative properties of pyridone derivatives have also been extensively evaluated in cancer research. Phenotypic screens are conducted across panels of human cancer cell lines to identify compounds that inhibit tumor cell growth. nih.govnih.gov Commonly used cell lines include those from colon cancer (HCT-116), liver cancer (HepG-2), breast cancer (MCF-7), and cervical cancer (HeLa). nih.govnih.gov

Crucially, these screens often include a non-cancerous cell line, such as normal human fibroblasts, to assess the compound's selectivity and potential for a favorable therapeutic window. nih.gov Studies have shown that various 5-substituted researchgate.netpyrindine derivatives display cytotoxicity against tumor cells in the micromolar range while having no effect on normal fibroblasts. nih.gov Similarly, novel pyridinethione derivatives, which share a structural resemblance to pyridones, have demonstrated selective activity against colon and liver cancer cells with low cytotoxicity against a non-tumor fibroblast cell line. nih.gov These findings underscore the potential of the pyridone scaffold in developing selective anti-cancer agents. nih.govnih.govnih.gov